molecular formula C22H31ClMgOSi B12551608 Magnesium, chloro[6-[[(1,1-dimethylethyl)diphenylsilyl]oxy]hexyl]- CAS No. 827325-92-8

Magnesium, chloro[6-[[(1,1-dimethylethyl)diphenylsilyl]oxy]hexyl]-

Cat. No.: B12551608
CAS No.: 827325-92-8
M. Wt: 399.3 g/mol
InChI Key: BSCDCDIQYCAMBG-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Magnesium, chloro[6-[[(1,1-dimethylethyl)diphenylsilyl]oxy]hexyl]- is a complex organomagnesium compound. It is often used in organic synthesis due to its reactivity and ability to form carbon-carbon bonds. This compound is particularly useful in Grignard reactions, where it acts as a nucleophile to attack electrophilic carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Magnesium, chloro[6-[[(1,1-dimethylethyl)diphenylsilyl]oxy]hexyl]- typically involves the reaction of 6-[[(1,1-dimethylethyl)diphenylsilyl]oxy]hexyl chloride with magnesium metal in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the oxidation of the magnesium.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for larger quantities. The reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Magnesium, chloro[6-[[(1,1-dimethylethyl)diphenylsilyl]oxy]hexyl]- undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxygen-containing derivatives.

    Reduction: It can be reduced to form simpler magnesium compounds.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as alkoxides, amines, and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield alcohols or ketones, while substitution reactions can produce a wide range of organomagnesium compounds.

Scientific Research Applications

Magnesium, chloro[6-[[(1,1-dimethylethyl)diphenylsilyl]oxy]hexyl]- has several applications in scientific research:

    Chemistry: It is widely used in Grignard reactions to form carbon-carbon bonds, which are essential in the synthesis of various organic compounds.

    Biology: This compound can be used to modify biomolecules, aiding in the study of biological processes.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Magnesium, chloro[6-[[(1,1-dimethylethyl)diphenylsilyl]oxy]hexyl]- exerts its effects involves the formation of a carbon-magnesium bond. This bond is highly reactive and can attack electrophilic carbon atoms, leading to the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reactions and conditions used.

Comparison with Similar Compounds

Similar Compounds

  • Magnesium, chloro[6-(1,1-dimethylethoxy)hexyl]
  • Chloro(1,1-dimethylethyl)magnesium

Uniqueness

Magnesium, chloro[6-[[(1,1-dimethylethyl)diphenylsilyl]oxy]hexyl]- is unique due to its specific structure, which includes a silyl ether group. This structural feature enhances its reactivity and makes it particularly useful in certain types of organic synthesis reactions.

Properties

CAS No.

827325-92-8

Molecular Formula

C22H31ClMgOSi

Molecular Weight

399.3 g/mol

IUPAC Name

magnesium;tert-butyl-hexoxy-diphenylsilane;chloride

InChI

InChI=1S/C22H31OSi.ClH.Mg/c1-5-6-7-14-19-23-24(22(2,3)4,20-15-10-8-11-16-20)21-17-12-9-13-18-21;;/h8-13,15-18H,1,5-7,14,19H2,2-4H3;1H;/q-1;;+2/p-1

InChI Key

BSCDCDIQYCAMBG-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCCCC[CH2-].[Mg+2].[Cl-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.